N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

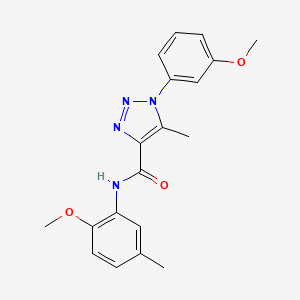

The compound N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the triazole carboxamide family, characterized by a central 1,2,3-triazole ring substituted with methyl groups and aryl moieties. Its structure includes:

- A 5-methyl-1H-1,2,3-triazole core.

- A 3-methoxyphenyl group at the 1-position.

- A 2-methoxy-5-methylphenyl carboxamide substituent at the 4-position.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-12-8-9-17(26-4)16(10-12)20-19(24)18-13(2)23(22-21-18)14-6-5-7-15(11-14)25-3/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKUBWWHEAGKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 2-methoxy-5-methylphenyl azide can react with 3-methoxyphenylacetylene under copper(I) catalysis to form the triazole ring.

Carboxamide Formation: The triazole intermediate can then be reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The methoxy groups on the aromatic rings can undergo oxidation to form corresponding phenols.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or borane.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology and Medicine:

- Potential use as a pharmacophore in drug design due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.

- Investigated for its ability to inhibit specific enzymes or receptors.

Industry:

- Potential applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of triazole carboxamides are highly dependent on substituent patterns. Below is a comparison with key analogs:

Key Observations:

Methoxy vs. Ethoxy Groups : The replacement of methoxy with ethoxy (e.g., in ) may enhance lipophilicity, affecting membrane permeability but reducing aqueous solubility.

Aryl Substitutions : Bulky substituents like benzoisoxazole (e.g., ) or naphthyl groups (e.g., ) improve thermal stability but may complicate synthetic routes.

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered increasing attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in anticancer and antimicrobial contexts.

Structural Characteristics

The compound features a triazole ring with two methoxy groups and three methyl groups attached to aromatic rings. Its molecular formula is , and it exhibits a complex structure that influences its biological properties.

Synthesis

Synthesis methods for this compound typically involve multi-step reactions that include the formation of the triazole ring through azide-alkyne cycloaddition reactions. For example, the reaction can be facilitated by using suitable catalysts and solvents to achieve high yields and purity.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. In various studies, derivatives of triazoles have shown promising results against multiple cancer cell lines:

- Cell Line Studies : The compound was tested against several human cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these tests were reported as follows:

These results suggest that the compound possesses significant cytotoxic effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. For instance:

- Activity Against Bacteria : The compound exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Triazole compounds often inhibit enzymes involved in nucleotide synthesis and other critical pathways in cancer cells.

- Complex I Inhibition : Some studies suggest that triazole derivatives can inhibit mitochondrial complex I, leading to reduced ATP production and increased reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have detailed the synthesis and biological evaluation of triazole derivatives:

- Antiproliferative Activity : A study highlighted that triazole derivatives showed significant antiproliferative effects across various cancer cell lines. The best-performing compounds had IC50 values in the low micromolar range .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins involved in cancer proliferation pathways. These studies support the hypothesis that structural modifications enhance biological activity .

Scientific Research Applications

Anticancer Activity

Triazole derivatives, including N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been extensively studied for their anticancer properties. Research indicates that triazoles can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting tubulin polymerization . For example, certain triazole derivatives have shown promising results against colon carcinoma and lung cancer cell lines due to their structural features that enhance binding affinity to target proteins .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. The presence of the triazole ring in the structure enhances the interaction with microbial enzymes and receptors, making them effective against a range of pathogens. Studies have demonstrated that derivatives with specific substitutions can exhibit potent antifungal and antibacterial activities .

Synthesis Techniques

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of triazole rings under mild conditions and has been utilized in various synthetic strategies to incorporate functional groups that enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications at specific positions on the triazole ring or substituents on the aromatic rings can significantly influence biological activity. For instance, variations in substituent groups have been linked to enhanced anticancer properties and improved selectivity towards cancer cell lines .

Case Study: Anticancer Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of methoxy substitutions in enhancing solubility and bioavailability, leading to improved therapeutic outcomes .

Case Study: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of triazole derivatives against resistant strains of bacteria and fungi. The findings revealed that compounds with specific substitutions showed remarkable inhibition zones in agar diffusion assays, indicating their potential as lead candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental design strategies are recommended for optimizing the synthetic route of this compound?

To enhance yield and purity, employ Design of Experiments (DoE) methodologies. For example, use factorial designs to evaluate critical variables such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. Statistical analysis (e.g., ANOVA) can identify significant factors affecting regioselectivity in triazole ring formation . Additionally, monitor intermediates via HPLC or LC-MS to ensure reaction progression aligns with predicted pathways .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the triazole core and methoxy groups. For example, coupling constants in aromatic regions distinguish between para- and meta-substituted phenyl rings .

- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities, such as the orientation of the methoxyphenyl groups, and validates bond lengths/angles against computational models (e.g., density functional theory) .

Q. How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?

Design dose-response experiments using recombinant enzymes (e.g., kinases or hydrolases) to determine IC values. Include positive controls (e.g., staurosporine for kinases) and validate selectivity via counter-screens against related enzymes. Address solubility limitations by using DMSO/cosolvent systems, ensuring final solvent concentrations ≤1% to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or off-target effects. To mitigate:

- Reproducibility: Replicate experiments across independent labs using standardized protocols (e.g., SOPs for cell lines or enzyme batches).

- Mechanistic Validation: Employ knockout cell lines or RNA interference to confirm target specificity.

- Data Cross-Validation: Compare results with structurally analogous compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) to identify substituent-dependent trends .

Q. What computational approaches are effective in elucidating reaction mechanisms and electronic properties?

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to map energy profiles for triazole cyclization steps, identifying transition states and intermediates .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or THF .

- Electrostatic Potential Maps: Predict regioselectivity in electrophilic substitution reactions by analyzing charge distribution on the triazole core .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Modulation: Replace methoxy groups with electron-withdrawing (e.g., -CF) or bulky groups (e.g., tert-butyl) to alter steric and electronic profiles.

- Bioisosteric Replacement: Substitute the triazole ring with oxazole or pyrazole cores to assess scaffold flexibility in target binding .

- Pharmacokinetic Profiling: Compare logP and solubility of derivatives using shake-flask or chromatographic methods to optimize bioavailability .

Q. What crystallographic techniques resolve polymorphic or co-crystal forms?

- Powder XRD: Screen for polymorphs under varying crystallization conditions (e.g., solvent evaporation vs. cooling).

- Co-crystallization Trials: Co-form the compound with carboxylic acid co-formers (e.g., succinic acid) to enhance solubility. Validate stability via thermal gravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.